2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-2-34-23-14-8-6-12-21(23)27-25(30)19-35(32,33)24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAHGKOZPFWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 483.58 g/mol. The structure includes an indole moiety, a sulfonamide group, and an azepane ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 483.58 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets within biological systems. The indole moiety may engage with enzymes or receptors, while the sulfonamide and azepane groups could enhance binding affinity and selectivity. Potential pathways include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of glycine transporter 1 (GlyT1). Studies have demonstrated that modifications to the azepane moiety can enhance potency against GlyT1, suggesting a structure-activity relationship that could be exploited for therapeutic development .
Case Studies
- GlyT1 Inhibition : A study identified related compounds with glycine transporter inhibition capabilities, highlighting the importance of the azepane substitution in increasing potency (IC50 values around 37 nM) .
- CNS Penetration : Pharmacokinetic studies showed favorable brain-plasma ratios for select derivatives, indicating potential central nervous system activity .
Research Findings
Recent investigations have focused on the compound's pharmacological profile:
- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit GlyT1 effectively.
- Structural Modifications : Alterations in the chemical structure, such as varying substituents on the phenyl ring or modifications to the azepane group, have been shown to influence biological activity significantly .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications , particularly in the treatment of neurological disorders such as schizophrenia and bipolar disorder. The indole structure is known for its ability to interact with various neurotransmitter receptors, making it a candidate for developing new antipsychotic medications .
Anticancer Activity
Research indicates that compounds with indole derivatives often exhibit anticancer properties . The unique structural features of this compound may allow it to modulate signaling pathways involved in cell growth and apoptosis, suggesting its potential as an anticancer agent . Studies have shown that similar compounds can inhibit tumor growth by targeting specific enzymes or receptors associated with cancer progression.
Antimicrobial Properties
There is ongoing investigation into the antimicrobial activity of this compound. The presence of the azepane ring and sulfonamide group may enhance its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes . Preliminary studies suggest that it could be effective against a range of pathogens, including resistant strains.
Synthetic Methodologies
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide typically involves several key steps:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Azepane Ring : This step often involves nucleophilic substitution reactions where azepane derivatives are introduced to the indole structure.
- Sulfonamide Formation : The sulfonamide group is attached through reactions involving sulfonyl chlorides or other sulfonating agents.
- Final Acetylation : The final step involves acetylating the amine group to yield the desired acetamide structure.
Case Study 1: Neurological Disorders
In a study published in Justia Patents, researchers explored compositions that include similar compounds for treating schizophrenia and bipolar disorder. The findings indicated that these compounds could effectively modulate synaptic transmission by acting on specific receptors .
Case Study 2: Anticancer Research
A recent publication in the Egyptian Journal of Chemistry highlighted the synthesis of related indole derivatives and their evaluation for anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the indole structure can enhance biological activity .
Preparation Methods
Formation of the Indole Core
The indole scaffold is synthesized via Fischer indole cyclization :
Sulfonation at C3
Introducing the sulfonyl group proceeds via electrophilic substitution:
Azepane-Oxoethyl Side Chain Attachment
The N1-position is functionalized through nucleophilic alkylation:
Peptide Coupling with 2-Ethoxyphenyl Acetamide
Final assembly employs carbodiimide chemistry:
- Activation :
- Sulfonated indole intermediate (1.0 equiv).
- 2-Ethoxyphenyl acetamide (1.2 equiv).
- EDCI (1.5 equiv) and HOBt (1.5 equiv) in tetrahydrofuran.
- Conditions : Room temperature, 48 hr.
- Workup : Aqueous HCl wash, drying over MgSO₄, and recrystallization from acetonitrile.
- Yield : 58% with >95% HPLC purity.
Optimization Strategies
Solvent and Catalysis
Byproduct Mitigation
| Impurity Source | Mitigation Strategy | Resultant Purity |
|---|---|---|
| Over-sulfonation | Controlled addition at −10°C | 93% |
| Di-alkylation | Limiting bromo-ketone to 1.2 equiv | 89% |
| Acetamide hydrolysis | Anhydrous THF with molecular sieves | 97% |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Purity |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 5 μm, 4.6×250 mm | Acetonitrile:water (70:30) | 95.4% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the Fischer indole step enhances reproducibility:
Crystallization Optimization
- Antisolvent Method : Adding heptane to THF solutions improves crystal size distribution (90% particles >100 μm).
- Yield : 82% on 10-kg scale.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a multi-step approach:
- Step 1 : Coupling of azepane with 2-chloroacetyl chloride to form the 2-(azepan-1-yl)-2-oxoethyl intermediate.
- Step 2 : Alkylation of 1H-indole at the N1-position using the above intermediate under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Sulfonation of the indole C3 position using chlorosulfonic acid, followed by reaction with N-(2-ethoxyphenyl)acetamide via nucleophilic substitution.
- Optimization : Monitor reaction progress using TLC and adjust solvent polarity (e.g., dichloromethane to methanol gradients). Purification via column chromatography with silica gel (hexane/ethyl acetate) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do experimental data align with computational predictions?
- Techniques :
- FT-IR : Confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- NMR : ¹H NMR distinguishes indole protons (δ 7.2–8.1 ppm), ethoxyphenyl (δ 1.3–1.5 ppm for CH₃), and azepane (δ 1.5–3.0 ppm).
- DFT Calculations : Compare experimental NMR/IR data with Gaussian-09-predicted spectra (B3LYP/6-31G* basis set) to validate structural assignments .
Q. How can researchers screen this compound for biological activity, and what in vitro assays are recommended?
- Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial : Disk diffusion/Kirby-Bauer method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins.
- Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanism of sulfonation at the indole C3 position?
- Approach :
- DFT Studies : Map potential energy surfaces (PES) for sulfonation intermediates using Gaussian-16 with solvation models (e.g., PCM for DCM).
- Molecular Dynamics (MD) : Simulate transition states to identify rate-limiting steps (e.g., SO₃− attack on indole).
- NBO Analysis : Quantify charge transfer during sulfonation using Natural Bond Orbital theory .
Q. How do structural modifications (e.g., substituents on azepane or ethoxyphenyl) affect bioactivity, and what SAR trends are observed?
- SAR Design :
- Azepane Modifications : Replace azepane with piperidine or morpholine to assess ring size/heteroatom effects on solubility.
- Ethoxy Group : Substitute with methoxy or propoxy to study steric/electronic impacts on receptor binding.
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Strategies :
- Orthogonal Assays : Validate antimicrobial claims via time-kill kinetics alongside standard disk diffusion.
- Dose-Response Curves : Ensure IC₅₀ values are derived from 6–8 concentration points (non-linear regression).
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
